molecular formula C12H18N2S B5759754 1-Tert-butyl-3-(2-methylphenyl)thiourea CAS No. 14327-05-0

1-Tert-butyl-3-(2-methylphenyl)thiourea

Cat. No.: B5759754
CAS No.: 14327-05-0
M. Wt: 222.35 g/mol
InChI Key: SYLDFIKYYPUOJJ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2-methylphenyl)thiourea is an organic compound with the molecular formula C₁₂H₁₈N₂S. It is a thiourea derivative that has gained attention due to its potential biological activity and applications in various fields .

Preparation Methods

The synthesis of 1-Tert-butyl-3-(2-methylphenyl)thiourea typically involves the reaction of tert-butylamine with 2-methylphenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene, and under nitrogen protection to prevent oxidation . The reaction yields a high purity product with minimal by-products, making it suitable for industrial production.

Chemical Reactions Analysis

1-Tert-butyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

1-Tert-butyl-3-(2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-tert-butyl-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9-7-5-6-8-10(9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLDFIKYYPUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230914
Record name N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14327-05-0
Record name N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14327-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N′-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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